

Application Notes and Protocols for Calcium Imaging of Proctolin-Induced Cellular Responses

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Compound of Interest

Compound Name: *Proctolin*

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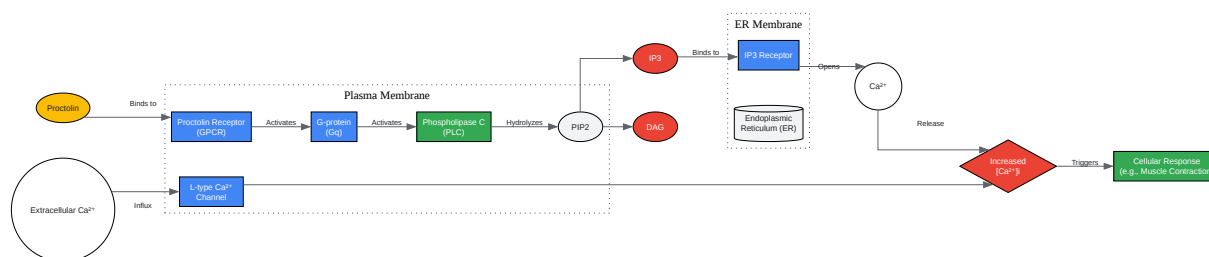
Introduction

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a neuropeptide first identified in insects that acts as a neurohormone and neuromodulator.[1] It plays a significant role in stimulating the contraction of various visceral and skeletal muscles in insects.[1] The **proctolin** receptor has been identified as a G-protein coupled receptor (GPCR).[2] Understanding the intracellular signaling mechanisms initiated by **proctolin** is crucial for elucidating its physiological functions and for the development of novel insecticides or therapeutic agents targeting GPCRs.

A key event in **proctolin**-induced cellular activation is the elevation of intracellular calcium concentration ($[Ca^{2+}]_i$).[3][4] Calcium imaging is a powerful technique used to visualize and quantify these changes in $[Ca^{2+}]_i$ in real-time within living cells.[5] This application note provides detailed protocols for measuring **proctolin**-induced calcium responses in insect cells using the ratiometric fluorescent indicator Fura-2 AM, summarizes quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Signaling Pathway of Proctolin-Induced Calcium Release

Proctolin binding to its GPCR activates a signaling cascade that leads to an increase in intracellular calcium.[2] This is believed to occur through the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ subsequently binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[6] Additionally, **proctolin**-induced responses are dependent on the influx of extracellular calcium, suggesting the involvement of plasma membrane calcium channels, such as L-type voltage-gated calcium channels.[7][8]



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Proctolin signaling pathway leading to increased intracellular calcium.

Quantitative Data on Proctolin-Induced Cellular Responses

The following table summarizes quantitative data from studies on **proctolin**-induced responses in *Drosophila melanogaster* larval muscles.

Parameter	Value	Cell/Tissue Type	Conditions	Reference
Proctolin Concentration for Muscle Contraction	Threshold: 10^{-10} M; Saturation: $\geq 10^{-5}$ M	Drosophila larval body-wall muscles	CNS removed, no nerve stimulation	[9]
EC ₅₀ for Sustained Contractions	8.5×10^{-7} M	Drosophila larval body-wall muscles	CNS removed, no nerve stimulation	[9]
Effect of Extracellular Ca ²⁺ on Contractions	Significant reduction in contraction amplitude when external Ca ²⁺ was reduced from 1.5 mM to 0.5 mM or 0 mM.	Drosophila larval body-wall muscles	10^{-8} M and 10^{-6} M proctolin	[8]
Effect of L-type Ca ²⁺ Channel Blocker	Co-application of 10^{-6} M nifedipine significantly reduced the amplitude of sustained contractions induced by 10^{-6} M proctolin.	Drosophila larval body-wall muscles	---	[8]
Calcium Transient Frequency	Average of 3.2 ± 0.1 transients per minute.	Developing cortical neurons (general reference for Ca ²⁺ transient kinetics)	Spontaneous activity	[10]
Calcium Transient	Rapid rise time of 2.14 ± 0.2 sec	Developing cortical neurons	Spontaneous activity	[10]

Kinetics and a decay time (general
of 5.5 ± 0.3 sec. reference for
 Ca^{2+} transient
kinetics)

Experimental Protocols

Insect Cell Culture

This protocol is for the routine maintenance of insect cell lines such as *Spodoptera frugiperda* (Sf9) or High Five™ cells, which can be used for expressing the **proctolin** receptor and subsequent calcium imaging experiments.

Materials:

- Complete baculoviral medium (e.g., Grace's Insect Medium, supplemented with 10% fetal bovine serum, or a serum-free formulation)[[11](#)]
- Sf9 or High Five™ cells[[11](#)][[12](#)]
- 25 cm² or 75 cm² tissue culture flasks[[11](#)]
- 27°C incubator[[11](#)]
- Sterile serological pipettes and centrifuge tubes
- 70% ethanol

Procedure:

- Thaw a frozen vial of cells rapidly in a 37°C water bath.[[11](#)]
- Sterilize the outside of the vial with 70% ethanol and transfer the contents to a flask containing 4-5 ml of complete medium.[[11](#)]
- Incubate the flask at 27°C.[[11](#)]

- For adherent cultures, allow cells to attach for 2-3 hours, then replace the medium to remove cryoprotectant.[11]
- Subculture the cells when they reach 80-90% confluency. For Sf9 cells, the doubling time is approximately 24-30 hours, and for High Five™ cells, it is 18-24 hours.[1]
- To subculture, gently dislodge the cells by pipetting medium over the cell monolayer and transfer a fraction of the cell suspension to a new flask with fresh medium.[1]

Calcium Imaging of Proctolin Response

This protocol details the measurement of intracellular calcium changes in response to **proctolin** using Fura-2 AM.

Materials:

- Insect cells (e.g., Sf9) cultured on glass coverslips
- Fura-2 AM (acetoxymethyl ester)[13][14]
- DMSO (dimethyl sulfoxide)[13][14]
- Pluronic F-127[3]
- Hank's Buffered Salt Solution (HBSS) or similar physiological saline[13]
- **Proctolin** stock solution
- Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, an emission filter around 510 nm, and a sensitive camera.[15]
- Image acquisition and analysis software

Procedure:

a. Fura-2 AM Loading Solution Preparation:

- Prepare a 1 mg/ml Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µl of high-quality DMSO.[14]

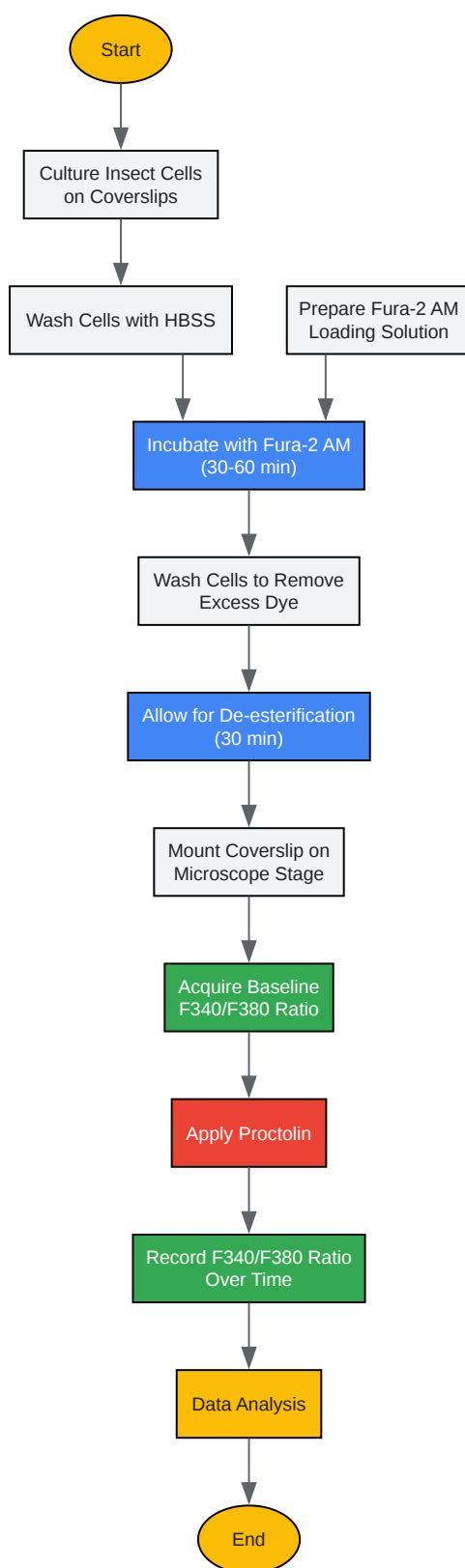
- For cell loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µg/ml.[14][16] The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.[3]

b. Cell Loading:

- Wash the cells cultured on coverslips twice with HBSS.[16]
- Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 27°C in the dark.[3][14]
- After incubation, wash the cells twice with HBSS to remove extracellular dye.[16]
- Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[14]

c. Calcium Imaging:

- Mount the coverslip with the loaded cells onto the microscope stage in an imaging chamber containing HBSS.
- Focus on the cells and acquire a baseline fluorescence signal by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.
- Apply **proctolin** at the desired concentration to the imaging chamber.
- Record the changes in fluorescence intensity at both excitation wavelengths over time. The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is directly proportional to the intracellular calcium concentration.[14]



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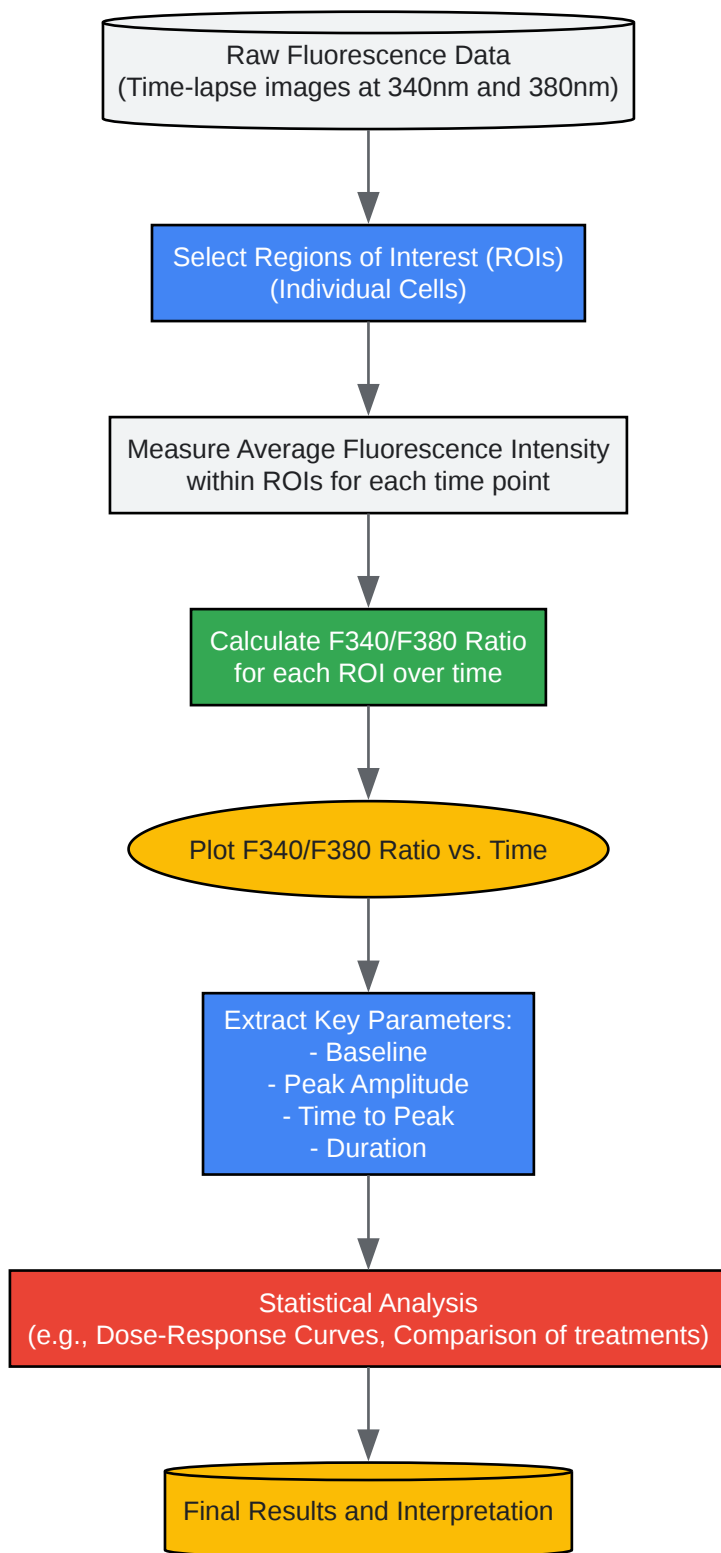
Experimental workflow for calcium imaging of **proctolin**-induced responses.

Data Analysis

The primary data from ratiometric calcium imaging is the ratio of fluorescence intensities (F340/F380). This ratio can be used to calculate the absolute intracellular calcium concentration using the Grynkiewicz equation, though for many applications, the change in the ratio itself is a sufficient measure of the cellular response.^[14]

Key parameters to analyze:

- Baseline $[Ca^{2+}]_i$: The F340/F380 ratio before the addition of **proctolin**.
- Peak Amplitude: The maximum F340/F380 ratio achieved after **proctolin** stimulation.
- Time to Peak: The time taken to reach the peak amplitude from the point of stimulation.
- Duration of Response: The time the F340/F380 ratio remains above a certain threshold.
- Frequency of Oscillations: If the response is oscillatory, the number of calcium transients per unit of time.



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Logical workflow for the analysis of calcium imaging data.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers investigating **proctolin**-induced calcium signaling. By employing calcium imaging techniques, scientists can gain valuable insights into the mechanisms of **proctolin** action, which is essential for basic research in insect neurobiology and for the development of novel pest control strategies. Furthermore, as the **proctolin** receptor is a member of the GPCR family, these studies can contribute to a broader understanding of GPCR signaling in various physiological and pathological contexts, relevant to drug development professionals.

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